3'-Fluoro-2-morpholinomethyl benzophenone

Description

BenchChem offers high-quality 3'-Fluoro-2-morpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Fluoro-2-morpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

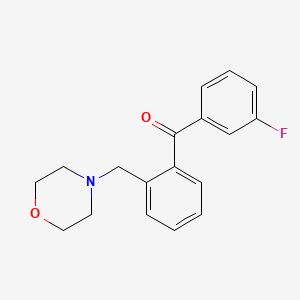

(3-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEQZCADUFKDJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643538 |

Source

|

| Record name | (3-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-41-9 |

Source

|

| Record name | (3-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Navigating the Research Landscape of Substituted Benzophenones: A Technical Guide

Abstract: This technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, with a focus on substituted benzophenones. While direct, in-depth experimental data for 3'-Fluoro-2-morpholinomethyl benzophenone (CAS: 898750-41-9) is not publicly available, this document provides a thorough overview of the broader class of benzophenone derivatives. It includes representative data, detailed experimental methodologies, and visual diagrams of relevant biological pathways to facilitate further research and development in this area.

Introduction to Substituted Benzophenones

Substituted benzophenones are a class of organic compounds characterized by a diarylketone framework. This core structure lends itself to a wide range of chemical modifications, resulting in a diverse array of pharmacological and physicochemical properties. These compounds have garnered significant interest in medicinal chemistry due to their potential applications in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The introduction of different functional groups onto the phenyl rings can modulate their biological activity, metabolic stability, and pharmacokinetic profiles.

Chemical Identity of 3'-Fluoro-2-morpholinomethyl benzophenone:

| Property | Value |

| CAS Number | 898750-41-9 |

| Molecular Formula | C₁₈H₁₈FNO₂ |

| Molecular Weight | 299.34 g/mol |

| Synonyms | (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]-methanone |

Physicochemical and Pharmacokinetic Properties (Representative Data)

The following table summarizes typical physicochemical and in vitro pharmacokinetic data for a hypothetical substituted benzophenone derivative, based on common assays used in early drug discovery.

| Parameter | Value |

| LogP (cLogP) | 3.5 - 4.5 |

| Aqueous Solubility (pH 7.4) | < 10 µM |

| Plasma Protein Binding (Human) | > 95% |

| Microsomal Stability (Human Liver) | t½ = 15 - 45 min |

| CYP450 Inhibition (IC₅₀) | > 10 µM for major isoforms |

| Caco-2 Permeability (Papp A→B) | 1 - 5 x 10⁻⁶ cm/s |

Biological Activity: In Vitro Efficacy (Representative Data)

This table presents representative in vitro biological activity data for a substituted benzophenone against a panel of cancer cell lines, a common application for this class of compounds.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 1.5 |

| A549 | Lung Carcinoma | 3.2 |

| HCT116 | Colon Carcinoma | 2.8 |

| PC-3 | Prostate Adenocarcinoma | 5.1 |

Experimental Protocols

General Synthesis of a Substituted Benzophenone Derivative

This protocol outlines a general synthetic route for a substituted benzophenone, which could be adapted for the synthesis of 3'-Fluoro-2-morpholinomethyl benzophenone.

Workflow for the Synthesis of a Substituted Benzophenone:

Caption: General synthetic workflow for substituted benzophenones.

Methodology:

-

Acyl Chloride Formation: A solution of the appropriately substituted benzoic acid in an excess of thionyl chloride (SOCl₂) is refluxed for 2-4 hours. The excess SOCl₂ is removed under reduced pressure to yield the crude acyl chloride.

-

Friedel-Crafts Acylation: The crude acyl chloride is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM). The solution is cooled to 0°C, and the substituted benzene derivative is added, followed by the portion-wise addition of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, where it is stirred for an additional 12-18 hours.

-

Work-up and Purification: The reaction is quenched by carefully pouring it onto crushed ice, followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired substituted benzophenone.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Workflow for MTT Cytotoxicity Assay:

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing the test compound at various concentrations (typically a serial dilution). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Potential Mechanism of Action: Signaling Pathway

Many benzophenone derivatives have been investigated for their ability to induce apoptosis in cancer cells. The following diagram illustrates a simplified, representative signaling pathway for apoptosis that could be modulated by a bioactive benzophenone.

Simplified Apoptotic Signaling Pathway:

An In-depth Technical Guide to 3'-Fluoro-2-morpholinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Precise experimental data for 3'-Fluoro-2-morpholinomethyl benzophenone is not extensively documented in publicly accessible literature. The following table summarizes the available information, which includes predicted values.

| Property | Value | Source |

| IUPAC Name | (3-fluorophenyl)[2-(morpholin-4-ylmethyl)phenyl]methanone | Sigma-Aldrich |

| CAS Number | 898750-41-9 | ChemicalBook[1], Sigma-Aldrich |

| Molecular Formula | C18H18FNO2 | ChemicalBook[1] |

| Molecular Weight | 299.34 g/mol | Sigma-Aldrich |

| Physical Form | Beige solid | Sigma-Aldrich |

| Boiling Point | 451.2±45.0 °C (Predicted) | ChemicalBook[1] |

| Purity | 97% | Sigma-Aldrich |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of 3'-Fluoro-2-morpholinomethyl benzophenone is not currently available in the public domain. However, the general synthesis of similar benzophenone derivatives often involves a Friedel-Crafts acylation reaction to form the benzophenone core. This is typically followed by a functionalization step, in this case, the introduction of the morpholinomethyl group at the 2-position of one of the phenyl rings.

A plausible, though unverified, synthetic route is visualized in the workflow diagram below. This diagram is intended to be illustrative of a general synthetic strategy and should not be considered an established experimental protocol.

Biological Activity and Mechanism of Action

There is currently no specific information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for 3'-Fluoro-2-morpholinomethyl benzophenone.

The broader class of benzophenone derivatives has been investigated for a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Certain benzophenone structures have shown inhibitory effects against various microbial and fungal strains.

-

Antitumor Activity: Some derivatives have exhibited cytotoxicity against cancer cell lines.

-

UV Filtering Properties: Substituted benzophenones are well-known for their use as UV absorbers in sunscreens and other consumer products.

It is crucial to emphasize that these are general activities of the benzophenone class, and it cannot be assumed that 3'-Fluoro-2-morpholinomethyl benzophenone possesses any of these properties without specific experimental evidence.

Due to the lack of data on its interaction with biological systems, no signaling pathway diagrams can be provided at this time.

Safety and Handling

Safety data sheets (SDS) specific to 3'-Fluoro-2-morpholinomethyl benzophenone are not widely available. However, for related benzophenone compounds, general handling precautions are advised. These typically include:

-

Avoiding contact with skin and eyes.

-

Wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses.

-

Ensuring adequate ventilation in the handling area.

-

Avoiding inhalation of dust or vapors.

The toxicological properties of this specific compound have not been thoroughly investigated. The International Agency for Research on Cancer (IARC) has classified the parent compound, benzophenone, as "possibly carcinogenic to humans" (Group 2B).

Conclusion

3'-Fluoro-2-morpholinomethyl benzophenone is a chemical compound for which detailed, publicly available scientific data is scarce. While its basic chemical identity is known, a comprehensive understanding of its physical properties, a validated synthetic protocol, and any potential biological activities are yet to be established in the scientific literature. Researchers interested in this compound should proceed with the understanding that they will likely need to perform foundational characterization and activity screening. This guide serves as a summary of the currently accessible information and will be updated as new data becomes available.

References

An In-depth Technical Guide to 3'-Fluoro-2-morpholinomethyl Benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Identification

3'-Fluoro-2-morpholinomethyl benzophenone is a diarylketone with a morpholine substituent. The core structure consists of a benzophenone skeleton, where one phenyl ring is substituted with a fluorine atom at the 3-position (meta), and the other phenyl ring is substituted with a morpholinomethyl group at the 2-position (ortho).

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone |

| CAS Number | 898750-41-9 |

| Molecular Formula | C₁₈H₁₈FNO₂ |

| Molecular Weight | 299.34 g/mol |

| Canonical SMILES | C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |

| InChI | InChI=1S/C18H18FNO2/c19-16-7-5-8-17(12-16)18(22)15-6-2-1-3-14(15)13-20-9-10-21-11-4-20/h1-3,5-8,12H,4,9-11,13H2 |

| InChIKey | YQBFJIKJXYJOFG-UHFFFAOYSA-N |

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following physicochemical properties are predicted based on the molecular structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | ~451.2 ± 45.0 °C (at 760 mmHg)[1] |

| LogP | ~3.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 29.54 Ų |

Proposed Synthesis

A direct, experimentally verified synthesis protocol for 3'-Fluoro-2-morpholinomethyl benzophenone is not currently published. However, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions, particularly the Friedel-Crafts acylation. The proposed multi-step synthesis is outlined below.

Experimental Workflow

Caption: Proposed synthetic workflow for 3'-Fluoro-2-morpholinomethyl benzophenone.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methylbenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzoic acid.

-

Slowly add thionyl chloride (SOCl₂) in excess (approximately 2-3 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to yield crude 2-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(Bromomethyl)benzoyl Chloride

-

Dissolve the 2-methylbenzoyl chloride from the previous step in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator (e.g., a small amount of benzoyl peroxide or AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the benzylic bromination.

-

Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to obtain crude 2-(bromomethyl)benzoyl chloride.

Step 3: Synthesis of 2-(Morpholinomethyl)benzoyl Chloride

-

Dissolve the crude 2-(bromomethyl)benzoyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(morpholinomethyl)benzoyl chloride.

Step 4: Friedel-Crafts Acylation for the Synthesis of 3'-Fluoro-2-morpholinomethyl Benzophenone

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and a dry solvent such as dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 2-(morpholinomethyl)benzoyl chloride in dry DCM.

-

Stir the mixture for 15-20 minutes, then slowly add fluorobenzene (1.0 equivalent).

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Step 5: Purification

-

The crude 3'-Fluoro-2-morpholinomethyl benzophenone can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final compound.

-

Characterize the purified product by NMR, IR, and mass spectrometry.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure and data from similar compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the range of 7.0-8.0 ppm. The fluorine and morpholinomethyl substituents will influence the chemical shifts and coupling patterns of the aromatic protons. - Morpholine Protons: Two multiplets or broad singlets around 2.5-3.8 ppm corresponding to the -CH₂-N-CH₂- and -CH₂-O-CH₂- groups. - Benzylic Protons: A singlet around 3.5-4.5 ppm for the -CH₂- group connecting the phenyl ring to the morpholine nitrogen. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the range of 190-200 ppm. - Aromatic Carbons: Multiple signals between 110-140 ppm. The carbon attached to the fluorine will show a large C-F coupling constant. - Morpholine Carbons: Signals around 50-70 ppm. - Benzylic Carbon: A signal around 55-65 ppm. |

| IR Spectroscopy | - C=O Stretch: A strong absorption band around 1650-1670 cm⁻¹. - C-F Stretch: An absorption in the range of 1100-1250 cm⁻¹. - C-N Stretch: An absorption around 1100-1200 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 299.13. - Key Fragmentation Patterns: Likely fragmentation would involve the loss of the morpholine ring, the fluorine atom, and cleavage at the carbonyl group. |

Potential Biological Activity and Signaling Pathways

There is no specific biological data for 3'-Fluoro-2-morpholinomethyl benzophenone in the public domain. However, the structural motifs present in the molecule suggest potential areas for pharmacological investigation.

-

Benzophenone Core: Benzophenone derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2] Some studies have shown that certain benzophenone derivatives can induce apoptosis in cancer cell lines.[3]

-

Morpholine Moiety: The morpholine ring is a common scaffold in medicinal chemistry and is present in numerous approved drugs. It is often used to improve pharmacokinetic properties such as solubility and metabolic stability. Some morpholine-containing compounds have demonstrated biological activities, including anticancer effects.

-

Fluorine Substitution: The introduction of a fluorine atom can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.

Given the presence of these pharmacologically relevant groups, 3'-Fluoro-2-morpholinomethyl benzophenone could be a candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. However, without experimental data, any discussion of specific signaling pathways would be purely speculative. Future research should focus on the synthesis and biological evaluation of this compound to determine its pharmacological profile.

Conclusion

3'-Fluoro-2-morpholinomethyl benzophenone is a synthetically accessible compound with potential for biological activity based on its structural components. This technical guide provides a comprehensive theoretical framework, including a detailed, albeit hypothetical, synthetic protocol and predicted physicochemical and spectroscopic properties. The information presented herein is intended to facilitate future research into this and related molecules, which may hold promise for the development of new therapeutic agents. Experimental validation of the proposed synthesis and a thorough investigation of the biological properties are warranted.

References

3'-Fluoro-2-morpholinomethyl benzophenone synthesis pathway

An In-depth Technical Guide to the Synthesis of 3'-Fluoro-2-morpholinomethyl Benzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a plausible synthetic pathway for 3'-Fluoro-2-morpholinomethyl benzophenone, a compound of interest in medicinal chemistry. The synthesis involves a three-step process commencing with a Friedel-Crafts acylation, followed by a benzylic bromination, and concluding with a nucleophilic substitution. This document outlines the experimental protocols for each step, supported by quantitative data and a visual representation of the synthetic workflow.

Proposed Synthesis Pathway

The synthesis of 3'-Fluoro-2-morpholinomethyl benzophenone can be achieved through the following three-step reaction sequence:

-

Step 1: Friedel-Crafts Acylation - The synthesis begins with the acylation of fluorobenzene with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3'-fluoro-2-methylbenzophenone.

-

Step 2: Benzylic Bromination - The methyl group of 3'-fluoro-2-methylbenzophenone is then selectively brominated using N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide, to form 2-(bromomethyl)-3'-fluorobenzophenone.

-

Step 3: Nucleophilic Substitution - The final step involves the reaction of 2-(bromomethyl)-3'-fluorobenzophenone with morpholine, where the morpholine acts as a nucleophile, displacing the bromine atom to yield the target compound, 3'-Fluoro-2-morpholinomethyl benzophenone.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, based on analogous reactions reported in the literature.

| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Friedel-Crafts Acylation | Fluorobenzene, 2-Methylbenzoyl Chloride | AlCl₃ | Dichloromethane | Room Temp. | 4 | ~87[1] |

| 2 | Benzylic Bromination | 3'-Fluoro-2-methylbenzophenone | NBS, Benzoyl Peroxide | Carbon Tetrachloride | Reflux | 3.5 | Not specified |

| 3 | Nucleophilic Substitution | 2-(Bromomethyl)-3'-fluorobenzophenone, Morpholine | K₂CO₃ | Dimethyl Sulphoxide | Not specified | 3 | ~70-75[2] |

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are based on established methodologies for similar transformations.

Step 1: Synthesis of 3'-Fluoro-2-methylbenzophenone (via Friedel-Crafts Acylation)

This procedure is adapted from a general method for Friedel-Crafts acylation.[3]

-

To a solution of 2-methylbenzoyl chloride (6.2 mmol) in anhydrous dichloromethane (15 mL), add fluorobenzene (5.2 mmol).

-

Cool the reaction mixture to 5 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (7.8 mmol) in portions while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution until the pH is neutral (6-7).

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3'-fluoro-2-methylbenzophenone.

Step 2: Synthesis of 2-(Bromomethyl)-3'-fluorobenzophenone (via Benzylic Bromination)

This protocol is based on the benzylic bromination of a similar benzophenone derivative.[4]

-

In a round-bottom flask, dissolve 3'-fluoro-2-methylbenzophenone in carbon tetrachloride.

-

Add N-bromosuccinimide (1 equivalent) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for approximately 3.5 hours. The reaction can be initiated by the addition of small portions of the radical initiator over time.[4]

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(bromomethyl)-3'-fluorobenzophenone, which can be used in the next step without further purification.

Step 3: Synthesis of 3'-Fluoro-2-morpholinomethyl benzophenone (via Nucleophilic Substitution)

This procedure is adapted from the synthesis of benzophenone-N-ethyl morpholine ethers.[2]

-

To a solution of 2-(bromomethyl)-3'-fluorobenzophenone (1 equivalent) in dimethyl sulphoxide, add morpholine (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).[2]

-

Stir the reaction mixture for 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent to obtain pure 3'-Fluoro-2-morpholinomethyl benzophenone.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis of 3'-Fluoro-2-morpholinomethyl benzophenone.

Caption: Synthesis pathway for 3'-Fluoro-2-morpholinomethyl benzophenone.

References

- 1. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

Technical Guide: (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for the compound (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone. This guide, therefore, provides an in-depth analysis based on the known properties of structurally analogous compounds, namely benzophenone and morpholine derivatives. The information presented herein is intended to be predictive and to guide future research efforts.

Introduction

(3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone is a diaryl ketone derivative containing a fluorinated phenyl ring and a morpholinomethyl-substituted phenyl ring. This molecular structure combines two key pharmacophores: the benzophenone scaffold and the morpholine moiety. The benzophenone framework is a common structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The morpholine ring is recognized as a "privileged structure" in drug design, often incorporated to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[3][4] The presence of a fluorine atom can further influence the compound's electronic properties, lipophilicity, and metabolic profile.

This guide will explore the predicted chemical and physical properties, propose a synthetic route and characterization workflow, and discuss potential pharmacological activities based on the established roles of its constituent chemical motifs.

Predicted Physicochemical Properties

While no experimental data is available for the target compound, the properties of a close structural analog, (4-Fluorophenyl)[4-(4-morpholinylmethyl)phenyl]methanone, can provide some insight.

| Property | Value (for (4-Fluorophenyl)[4-(4-morpholinylmethyl)phenyl]methanone) | Reference |

| Molecular Formula | C18H18FNO2 | [5] |

| Molecular Weight | 299.34 g/mol | [5] |

| Purity | Min. 95% | [5] |

Based on the structure of (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone, its molecular formula would be identical (C18H18FNO2) with the same molecular weight. Other properties such as melting point, boiling point, and solubility would require experimental determination.

Proposed Synthesis and Characterization

A plausible synthetic route for (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone can be devised based on established organic chemistry methodologies, such as the Friedel-Crafts acylation for the formation of the benzophenone core, followed by the introduction of the morpholinylmethyl group.

3.1. Proposed Synthetic Pathway

A potential synthetic scheme could involve the following steps:

-

Friedel-Crafts Acylation: Reaction of 2-bromotoluene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield (3-fluorophenyl)(2-methylphenyl)methanone.

-

Benzylic Bromination: Radical bromination of the methyl group on the resulting ketone using a reagent like N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to form (2-(bromomethyl)phenyl)(3-fluorophenyl)methanone.

-

Nucleophilic Substitution: Reaction of the bromomethyl intermediate with morpholine to yield the final product, (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone.

3.2. Proposed Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of the target compound.

Caption: Proposed experimental workflow for the synthesis and characterization of (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone.

3.3. Detailed Experimental Protocols

3.3.1. General Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed to confirm the elemental composition of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectra would be recorded on an FTIR spectrometer to identify characteristic functional groups.

-

Melting Point: The melting point of the final product would be determined using a standard melting point apparatus.

-

Chromatography: Thin-layer chromatography (TLC) would be used to monitor the progress of reactions, and column chromatography would be employed for the purification of intermediates and the final product.[6][7]

3.3.2. Analytical Techniques for Benzophenone Derivatives

For quantitative analysis in biological matrices, a robust method such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) would be appropriate.[8]

-

Sample Preparation: A fast pesticide extraction (FaPEx) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method could be adapted for the extraction of the compound from various matrices.[8]

-

Chromatographic Separation: A C18 column would likely provide good separation, using a mobile phase gradient of water and methanol with a small amount of formic acid.[8]

-

Mass Spectrometric Detection: Detection would be performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Potential Pharmacological Activity and Signaling Pathways

The combination of the benzophenone and morpholine scaffolds suggests that (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone could exhibit a range of biological activities.

4.1. Potential Biological Activities

-

Anti-inflammatory Activity: Benzophenone derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[9][10]

-

Anticancer Activity: The benzophenone scaffold is found in numerous compounds with demonstrated anticancer activity.[11] Some benzophenone analogs have been shown to inhibit tumor growth by targeting angiogenesis and inducing apoptosis.[12]

-

Antimicrobial and Antiviral Activity: Various derivatives of benzophenone have been reported to have antimicrobial and antiviral effects.[1][2]

-

Central Nervous System (CNS) Activity: The morpholine moiety is present in several CNS-active drugs and can improve blood-brain barrier penetration.[13] Depending on other structural features, the target compound could potentially interact with CNS receptors or enzymes.[13]

4.2. Predicted Signaling Pathway Interactions

Given the known activities of related compounds, (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone could potentially interact with the following signaling pathways:

-

Prostaglandin Synthesis Pathway: If the compound exhibits COX inhibitory activity, it would interfere with the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

-

Apoptosis Pathways: In the context of anticancer activity, the compound might induce apoptosis through caspase activation.[12]

-

Angiogenesis Pathways: Some benzophenone derivatives have been shown to inhibit vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.[12]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a benzophenone derivative with anti-inflammatory activity.

Caption: Hypothetical inhibition of the cyclooxygenase (COX) pathway by (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone.

Conclusion

While (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone is a novel compound with no currently available experimental data, its structural components suggest a high potential for interesting pharmacological activities. This technical guide provides a framework for its synthesis, characterization, and biological evaluation based on the well-documented properties of benzophenone and morpholine derivatives. The proposed workflows and predicted activities are intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and related compounds. Further experimental investigation is required to validate these predictions and fully elucidate the properties of this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. irjhis.com [irjhis.com]

- 7. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 12. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Discovery and Synthesis of Novel Benzophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel benzophenone derivatives. Benzophenones, characterized by a diaryl ketone core, are a versatile class of compounds with a wide range of biological activities, making them a subject of intense interest in medicinal chemistry and drug development. This document details synthetic methodologies, presents key quantitative data from recent studies, and visualizes relevant biological pathways and experimental workflows.

Synthetic Strategies for Novel Benzophenone Derivatives

The synthesis of novel benzophenone derivatives often involves established chemical reactions tailored to introduce specific functional groups and structural motifs to modulate their biological activity. Key synthetic approaches include Friedel-Crafts acylation, Suzuki-Miyaura coupling, and multi-step synthetic sequences to build complex molecular architectures.

Friedel-Crafts Acylation

A fundamental method for constructing the benzophenone skeleton is the Friedel-Crafts acylation.[1] This reaction typically involves the acylation of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[2][3]

Experimental Protocol: General Synthesis of Benzophenone Derivatives via Friedel-Crafts Acylation [2]

-

Reaction Setup: To a solution of the appropriate acyl chloride in a dry solvent such as dichloromethane, add dry aluminum chloride at room temperature.

-

Addition of Arene: Add toluene or another suitable aromatic substrate to the reaction mixture.

-

Reaction Progression: Stir the mixture at room temperature for 4 hours.

-

Work-up: Quench the reaction with ice-water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the desired benzophenone derivative.

Synthesis of Benzophenone-Thiazole Derivatives

A notable class of novel benzophenone derivatives incorporates a thiazole moiety, which has been shown to possess anti-inflammatory properties.[2][4] The synthesis of these hybrids typically involves a multi-step process.

Experimental Protocol: Synthesis of Benzophenone Thiazole Derivatives [2]

-

Thiosemicarbazone Formation: React the starting benzophenone with thiosemicarbazide in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH) in methanol at 70°C for 10 hours to form the corresponding thiosemicarbazone.

-

Cyclization: Cyclize the obtained thiosemicarbazone with 2-bromoacetophenone in isopropyl alcohol at room temperature for 4 hours to yield the final benzophenone thiazole derivative.

-

Purification: The resulting products are purified, with reported average yields ranging from 68–92%.[2]

Synthesis via Suzuki-Miyaura Coupling

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile route to synthesize benzophenones, particularly for creating asymmetrical derivatives. This method is compatible with a wide range of functional groups.[5]

Quantitative Data on Novel Benzophenone Derivatives

The biological activity of newly synthesized benzophenone derivatives is quantified through various in vitro and in vivo assays. The following tables summarize key data from recent studies, focusing on their anticancer and anti-inflammatory potential.

Table 1: In Vitro Antitumor Activity of Novel Benzophenone Derivatives [6][7]

| Compound | Cell Line | IC50 (µM) |

| 1 | HL-60 | 0.48 |

| A-549 | 0.82 | |

| SMMC-7721 | 0.26 | |

| SW480 | 0.99 | |

| 8 | SMMC-7721 | 1.02 |

| 9 | A-549 | Stronger than cisplatin |

| s3 | HL-60 | 0.122 |

| SMMC-7721 | 0.111 | |

| 10a | Various (5 lines) | 0.029–0.062 |

| 45 | HeLa | 1.58 ± 0.20 |

| SMMC-7721 | 0.82 ± 0.11 | |

| SGC-7901 | 0.77 ± 0.33 |

Table 2: In Vivo Anti-Inflammatory Activity of Benzophenone Thiazole Derivatives [2][4]

| Compound | Edema Inhibition (%) |

| 3a | Statistically similar to ketoprofen |

| 3c | Statistically similar to ketoprofen |

| 3e | Statistically similar to ketoprofen |

Signaling Pathways and Mechanisms of Action

Novel benzophenone derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Anti-Inflammatory Action via COX Inhibition

Certain benzophenone-thiazole hybrids have been designed to target cyclooxygenase (COX) isoenzymes, key players in the inflammatory cascade. Molecular docking studies have shown that these derivatives can potentially inhibit both COX-1 and COX-2.[2][4] The inhibition of COX enzymes prevents the production of prostaglandins, which are mediators of inflammation.

References

- 1. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Fluorine in Benzophenone Scaffolds: A Deep Dive into Structure-Activity Relationships

For Immediate Release

[City, State] – November 27, 2025 – In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. This technical guide delves into the intricate structure-activity relationships (SAR) of fluorinated benzophenones, a class of compounds demonstrating significant therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, inflammatory conditions, cancer, and viral infections. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the latest findings, detailed experimental methodologies, and the critical role of fluorine in modulating biological activity.

The benzophenone scaffold, with its two aryl rings connected by a carbonyl group, offers a versatile platform for medicinal chemists. The introduction of fluorine atoms at specific positions on these aromatic rings can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications have led to the development of potent and selective inhibitors for a range of enzymes and receptors.

Impact on Alzheimer's Disease Targets

Fluorinated benzophenones have emerged as promising multipotent agents for the treatment of Alzheimer's disease by targeting key enzymes involved in its pathogenesis: β-secretase (BACE-1) and acetylcholinesterase (AChE).

Structure-Activity Relationship for BACE-1 and AChE Inhibition

The inhibitory activity of fluorinated benzophenones is highly dependent on the position and number of fluorine substituents, as well as the nature of other functional groups attached to the benzophenone core.

| Compound ID | Substitution Pattern | BACE-1 IC50 (µM) | AChE IC50 (µM) | Reference |

| 1 | 3-Fluoro-4-hydroxy with N,N'-benzylmethylamine | - | - | [1][2] |

| 5 | 3-Fluoro-4-hydroxy analogue | Micromolar potency | Micromolar potency | [2] |

| 12 | 3-Fluoro-4-hydroxy analogue | Micromolar potency | Micromolar potency | [2] |

| 62 | Fluorinated benzophenone derivative | 2.32 | - | [1] |

| 6 | 4-Fluorophenyl with piperidinyl pentyloxy | - | 2.303 (eeAChE), 9.59 (hAChE) | [3] |

| 30 | Azepane derivative | - | 1.110 (eeAChE) | [3] |

| 35 | para-substituted with fluorine | - | 0.161 (eqBuChE) | [3] |

Note: Specific IC50 values were not available for all compounds mentioned in the source material. "eeAChE" refers to electric eel acetylcholinesterase, "hAChE" to human acetylcholinesterase, and "eqBuChE" to equine butyrylcholinesterase.

The data suggests that a 3-fluoro-4-hydroxy substitution pattern is beneficial for dual BACE-1 and AChE inhibition.[2] Furthermore, the nature of the amino function also plays a crucial role in the overall potency.[2] For cholinesterase inhibition, para-substitution with a fluorine atom on one of the phenyl rings appears to be a favorable modification.[3]

Experimental Protocols:

BACE-1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the cleavage of a specific peptide substrate by BACE-1. The substrate is labeled with a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE-1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

-

Reagents: Recombinant human BACE-1 enzyme, BACE-1 FRET peptide substrate, assay buffer.

-

Procedure:

-

A master mixture of the assay buffer and FRET substrate is prepared.

-

Test compounds (fluorinated benzophenones) at various concentrations are added to the wells of a microplate.

-

The enzymatic reaction is initiated by adding the diluted BACE-1 enzyme to the wells.

-

The plate is incubated at a specified temperature for a set period.

-

Fluorescence is measured using a plate reader at appropriate excitation and emission wavelengths.

-

The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to that of a control without the inhibitor. IC50 values are then determined from the dose-response curves.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate).

-

Reagents: Acetylcholinesterase (from electric eel or human recombinant), acetylthiocholine iodide (substrate), DTNB, buffer solution.

-

Procedure:

-

The test compound is pre-incubated with the AChE enzyme in a buffer solution.

-

The substrate, acetylthiocholine iodide, and DTNB are added to initiate the reaction.

-

The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength over time.

-

The rate of reaction is calculated from the change in absorbance.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control. IC50 values are calculated from the resulting dose-response curves.

-

Signaling Pathway Intervention in Alzheimer's Disease

Fluorinated benzophenones intervene in the pathological cascade of Alzheimer's disease at two critical points. By inhibiting BACE-1, they reduce the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. By inhibiting AChE, they increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is crucial for cognitive function.

References

Potential Therapeutic Targets of 3'-Fluoro-2-morpholinomethyl benzophenone: A Technical Guide

Disclaimer: This document summarizes the potential therapeutic applications of 3'-Fluoro-2-morpholinomethyl benzophenone based on published research on structurally related benzophenone derivatives. As of the latest literature review, no specific biological studies have been published on 3'-Fluoro-2-morpholinomethyl benzophenone itself. Therefore, the information presented herein is based on scientific analogy and should be interpreted as a guide for future research.

Introduction

3'-Fluoro-2-morpholinomethyl benzophenone is a synthetic organic compound belonging to the benzophenone class of molecules. The benzophenone scaffold is a common feature in many biologically active compounds, and its derivatives have been extensively explored for various therapeutic applications. The presence of a morpholine moiety is frequently associated with anticancer and other pharmacological activities. Furthermore, the inclusion of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. This guide explores the potential therapeutic targets of 3'-Fluoro-2-morpholinomethyl benzophenone by examining the established biological activities of its structural analogs.

Potential Therapeutic Areas and Targets

Based on the activities of structurally similar morpholinomethyl benzophenone derivatives, the primary therapeutic area of interest for 3'-Fluoro-2-morpholinomethyl benzophenone is oncology. Several studies have highlighted the potent cytotoxic and antitumor activities of this class of compounds.[1]

Anticancer Activity

Numerous novel benzophenone derivatives containing a morpholine group have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][2] These studies suggest that 3'-Fluoro-2-morpholinomethyl benzophenone could potentially exhibit similar anticancer properties.

Potential Molecular Targets:

While the precise molecular targets of 3'-Fluoro-2-morpholinomethyl benzophenone are unknown, research on related compounds points towards several key signaling pathways and enzymes involved in cancer progression:

-

Kinase Inhibition: The morpholine ring is a key structural feature in several approved kinase inhibitors. Structurally related morpholino-substituted compounds have been shown to inhibit key kinases in cancer-related pathways. For instance, a series of 4-morpholino-2-phenylquinazolines were identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K) p110α , a critical enzyme in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.[3]

-

VEGFR-2 Inhibition: Some 3-(morpholinomethyl)benzofuran derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[4] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

-

Induction of Apoptosis: Benzophenone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. The exact mechanism can vary, but it often involves the activation of caspases and modulation of Bcl-2 family proteins.

Quantitative Data on Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activity of some morpholinomethyl-containing compounds and other relevant benzophenone derivatives from the literature. It is important to reiterate that these data are for analogous compounds and not for 3'-Fluoro-2-morpholinomethyl benzophenone.

| Compound Class | Target/Assay | IC50/EC50 | Reference |

| Morpholino and thiomorpholino benzophenones | P388 murine leukemia cells (cytotoxicity) | Not specified, but described as "potent" | [1] |

| 3-(morpholinomethyl)benzofuran derivative | VEGFR-2 inhibitory activity | 0.123 µM | [4] |

| 4-morpholino-2-phenylquinazoline derivative | PI3 kinase p110α | 2.0 nM | [3] |

| Novel benzophenone compound 3c | Hepatocarcinoma SMMC-7721 cells (cytotoxicity) | 0.111 μM | [2][5] |

| Benzophenone derivative 10i | Anti-HIV-1 activity (wild-type) | 2.9 nM | [6] |

| Benzophenone derivative 13b | Anti-HIV-1 activity (wild-type) | 4.2 nM | [6] |

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the characterization of related benzophenone derivatives. These can serve as a starting point for the investigation of 3'-Fluoro-2-morpholinomethyl benzophenone.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cells.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compound (3'-Fluoro-2-morpholinomethyl benzophenone) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will convert MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay (Example: PI3K p110α)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

-

Reagents: Recombinant human PI3K p110α, substrate (e.g., phosphatidylinositol), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Reaction Setup: The kinase reaction is set up in a multi-well plate containing the kinase, substrate, and varying concentrations of the test compound.

-

Initiation and Incubation: The reaction is initiated by adding ATP and incubated at room temperature for a specific time.

-

Detection: The amount of ADP produced (which is proportional to kinase activity) is measured using a luminescence-based detection reagent.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizations

Potential Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action for 3'-Fluoro-2-morpholinomethyl benzophenone, assuming it acts as a PI3K inhibitor, a common target for morpholino-containing compounds.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

General Experimental Workflow for Compound Evaluation

The diagram below outlines a typical workflow for the initial biological evaluation of a novel compound like 3'-Fluoro-2-morpholinomethyl benzophenone.

Caption: General workflow for preclinical evaluation of a new chemical entity.

Conclusion

While direct experimental evidence is currently lacking for 3'-Fluoro-2-morpholinomethyl benzophenone, the existing literature on structurally related compounds provides a strong rationale for investigating its potential as a therapeutic agent, particularly in the field of oncology. The benzophenone scaffold, combined with a morpholine moiety and fluorine substitution, represents a promising combination of structural features for potent biological activity. Future research should focus on synthesizing this compound and evaluating its cytotoxic effects against a panel of cancer cell lines, followed by target identification and mechanism of action studies to elucidate its therapeutic potential. The experimental protocols and potential pathways outlined in this guide provide a framework for such investigations.

References

- 1. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of benzophenone derivatives as potential HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Screening of Benzophenone Derivatives: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico screening of benzophenone derivatives, a versatile class of compounds with a wide range of biological activities. Benzophenones, characterized by a diaryl ketone scaffold, have garnered significant interest in medicinal chemistry due to their potential as antitumor, anti-inflammatory, antidiabetic, and neuroprotective agents.[1][2] This guide details the computational methodologies employed to identify and optimize novel benzophenone-based therapeutic leads, presents key quantitative data from recent studies, and visualizes the experimental workflows and relevant biological pathways.

Introduction to Benzophenone Derivatives in Drug Discovery

Benzophenones are a structurally diverse group of compounds, with over 300 biologically active members, that can be sourced from natural products or synthesized.[1][2] Their common phenol-carbonyl-phenol skeleton serves as a valuable pharmacophore for the development of new therapeutic agents.[1] Several benzophenone analogs are already in clinical studies; for instance, Combretastatin A-4 is known for its antiangiogenic effects.[1][2] The integration of the benzophenone core with other heterocyclic moieties has been shown to enhance their therapeutic potential.[1][2] In silico screening methods have emerged as powerful tools to navigate the vast chemical space of benzophenone derivatives, enabling the rapid and cost-effective identification of promising drug candidates.[3]

Core In Silico Screening Methodologies

The computational investigation of benzophenone derivatives typically involves a multi-step workflow designed to predict their binding affinity to specific biological targets, assess their pharmacokinetic properties, and understand their dynamic behavior at the molecular level.

Molecular Docking

Molecular docking is a fundamental in silico technique used to predict the preferred orientation of a ligand when bound to a target protein.[3][4] This method calculates a scoring function to estimate the binding affinity, with lower negative values indicating a more favorable interaction.[1][2]

Typical Experimental Protocol:

-

Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

-

Ligand Preparation: The 2D or 3D structures of the benzophenone derivatives are prepared by assigning correct bond orders, adding hydrogen atoms, and generating low-energy conformations.

-

Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

Docking Simulation: Software such as AutoDock Vina or Glide is used to perform the docking calculations.[3][5] The program systematically samples different conformations and orientations of the ligand within the defined grid box and scores them based on a defined scoring function.

-

Analysis of Results: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.[6] Visualization tools like PyMOL or Discovery Studio Visualizer are often employed for this purpose.[1][2][3]

Virtual Screening

Virtual screening (VS) is a computational technique used to search large libraries of compounds for potential hits against a specific drug target.[7] This can be either structure-based, relying on docking, or ligand-based, using pharmacophore models.

A Typical Virtual Screening Workflow is depicted below:

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of drug candidates.[8] In silico ADMET models help to identify compounds with desirable drug-like properties and flag potential liabilities.[9][10][11]

Key ADMET Parameters Evaluated:

-

Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability.[11]

-

Distribution: Plasma protein binding, volume of distribution.

-

Metabolism: Cytochrome P450 (CYP) inhibition/induction.

-

Excretion: Renal and hepatic clearance.

-

Toxicity: Ames mutagenicity, carcinogenicity, acute oral toxicity.[11]

Typical Experimental Protocol:

ADMET properties are typically predicted using web-based platforms or standalone software that employ quantitative structure-activity relationship (QSAR) models. The SMILES or 3D structure of the benzophenone derivative is used as input, and the software provides predictions for a range of ADMET endpoints.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and conformational changes.[2]

Typical Experimental Protocol:

-

System Setup: The docked complex of the benzophenone derivative and the target protein is placed in a simulation box filled with a specific water model. Ions are added to neutralize the system.

-

Force Field Selection: A force field (e.g., OPLS4) is chosen to describe the interatomic interactions.[12]

-

Minimization and Equilibration: The system is energy-minimized to remove steric clashes and then gradually heated and equilibrated under constant temperature and pressure (NPT ensemble).[12]

-

Production Run: A production MD simulation is run for a specific duration (e.g., 100-500 ns).[2][12]

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) to assess the stability of the complex.[2] The interactions between the ligand and protein are also monitored throughout the simulation.[12]

Therapeutic Targets and Signaling Pathways

In silico screening has been instrumental in identifying benzophenone derivatives that modulate the activity of various enzymes and signaling pathways implicated in a range of diseases.

Anticancer Activity

Benzophenone derivatives have shown promising anticancer properties by targeting key proteins in cancer-related signaling pathways.[3][5] For instance, certain derivatives have demonstrated inhibitory activity against extracellular signal-regulated kinase 2 (ERK2), a crucial component of the MAPK/ERK pathway that regulates cell proliferation and survival.[4][6]

Anti-Alzheimer's Activity

Computational studies have identified benzophenone derivatives as potential inhibitors of presenilin-1 (PSEN-1) and presenilin-2 (PSEN-2), which are key components of the γ-secretase complex involved in the production of amyloid-β plaques in Alzheimer's disease.[1][2]

Anti-inflammatory Activity

Benzophenone derivatives have been investigated for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[13][14][15]

Other Therapeutic Areas

The therapeutic potential of benzophenone derivatives extends to other areas, including:

-

Antidiabetic: Inhibition of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[16]

-

Antimicrobial: Inhibition of penicillin-binding proteins in bacteria.[3]

-

Antiparasitic: Inhibition of cysteine proteases in Trypanosoma cruzi and Leishmania amazonensis.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies on benzophenone derivatives.

Table 1: Molecular Docking and Binding Affinity Data

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |

| BID-16 | PSEN-1 | -10.2 | [1] |

| BID-16 | PSEN-2 | -9.4 | [1] |

| Compound 8k | PBP6 of E. coli | -7.6 | [3] |

| Compound 1 | AKT1 | -7.9 | [5] |

| Compound 1 | CASP3 | -7.1 | [5] |

| Compound 1 | CDK2 | -9.6 | [5] |

| Compound 1 | ESR1 | -8.1 | [5] |

| Compound 1 | MAPK1 | -7.8 | [5] |

| Compound 1 | STAT3 | -5.7 | [5] |

| Benzo[a]phenazin enaminone D | ERK2 | -10.5 | [4] |

| Benzo[a]phenazin enaminone E | ERK2 | -10.5 | [4] |

| Glucoside 4 | COX-2 | -11.330 | [13] |

| Glucosylated compound 7 | COX-1 | -14.169 | [13] |

| Glucosylated compound 7 | COX-2 | -13.504 | [13] |

Table 2: In Vitro Inhibitory Activity

| Compound/Derivative | Target/Cell Line | IC50 Value (µM) | Reference |

| Compound 1 | HL-60 | 0.48 | [5] |

| Compound 1 | A-549 | 0.82 | [5] |

| Compound 1 | SMMC-7721 | 0.26 | [5] |

| Compound 1 | SW480 | 0.99 | [5] |

| Compound 9 | DPP-IV | 15.0 ± 0.6 | [16] |

| Benzophenone-1 (BP-1) | 17β-HSD3 | 1.05 | [19] |

| Isoxanthochymol | P. falciparum 3D7 | 2.99 ± 0.20 | [20] |

Conclusion and Future Directions

In silico screening has proven to be an invaluable asset in the exploration of benzophenone derivatives as potential therapeutic agents. The methodologies outlined in this guide, from molecular docking and virtual screening to ADMET prediction and molecular dynamics simulations, provide a robust framework for the rational design and discovery of novel drug candidates. The quantitative data presented herein highlight the significant potential of benzophenone derivatives across a range of therapeutic areas. Future research in this field will likely focus on the integration of artificial intelligence and machine learning to enhance the predictive accuracy of in silico models, the exploration of novel biological targets for benzophenone derivatives, and the use of advanced simulation techniques to further elucidate their mechanisms of action. This continued computational and experimental synergy will undoubtedly accelerate the translation of promising benzophenone derivatives from in silico hits to clinical realities.

References

- 1. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer’s agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer’s agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach | PLOS One [journals.plos.org]

- 3. jchemlett.com [jchemlett.com]

- 4. Bioactivity of benzophenazine enaminone derivatives as inhibitors of ERK2 based on molecular docking and dynamics simulation studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doaj.org [doaj.org]

- 7. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]

- 8. fiveable.me [fiveable.me]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 13. scielo.br [scielo.br]

- 14. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]

- 15. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. scienceopen.com [scienceopen.com]

- 18. An in silico Study of Benzophenone Derivatives as Potential Non-Competitive Inhibitors of Trypanosoma cruzi and Leishmania Amazonensis Cysteine Proteinases [scite.ai]

- 19. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

A Technical Guide to 3'-Fluoro-2-morpholinomethyl benzophenone: Synthesis, Suppliers, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Fluoro-2-morpholinomethyl benzophenone, a synthetic organic compound with potential applications in pharmaceutical research and development. This document details available suppliers, a generalized synthetic protocol, and explores potential biological activities based on structurally related compounds, offering a valuable resource for researchers interested in the therapeutic potential of novel benzophenone derivatives.

Introduction

3'-Fluoro-2-morpholinomethyl benzophenone (CAS No: 898750-41-9; Molecular Formula: C18H18FNO2) is a substituted benzophenone derivative. The benzophenone scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the morpholine moiety often improves pharmacokinetic properties. This unique combination of functional groups makes 3'-Fluoro-2-morpholinomethyl benzophenone a compound of interest for further investigation.

Suppliers

A critical step in initiating research is sourcing the compound of interest. Several chemical suppliers list 3'-Fluoro-2-morpholinomethyl benzophenone in their catalogs, ensuring its availability for research purposes.

| Supplier | CAS Number | Molecular Formula | Additional Information |

| Rieke Metals | 898750-41-9 | C18H18FNO2 | - |

| Chemcd | 898750-41-9 | C18H18FNO2 | Multiple listings from various suppliers on the platform. |

| BLDpharm | 898750-41-9 | C18H18FNO2 | - |

| Sigma-Aldrich | 898750-41-9 | C18H18FNO2 | Available through their catalog. |

Synthesis and Experimental Protocols

Generalized Synthetic Protocol: Two-Step Synthesis

This proposed synthesis involves a Friedel-Crafts acylation followed by a condensation reaction.

Step 1: Friedel-Crafts Acylation for the Synthesis of a Hydroxy Benzophenone Intermediate

This step involves the reaction of a substituted phenol with a benzoyl chloride in the presence of a Lewis acid catalyst.

Materials:

-

Substituted 2-methylphenyl benzoate

-

Anhydrous aluminum chloride

-

Appropriate solvent (e.g., dichloromethane)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To a solution of the substituted 2-methylphenyl benzoate in an anhydrous solvent, add anhydrous aluminum chloride portion-wise at a controlled temperature.

-

Stir the reaction mixture at room temperature for several hours.

-

Upon completion (monitored by TLC), quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with a sodium hydroxide solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxy benzophenone.

-

Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of 3'-Fluoro-2-morpholinomethyl benzophenone via Condensation

This step involves the reaction of the hydroxy benzophenone intermediate with 4-(2-chloroethyl)morpholine hydrochloride.[3]

Materials:

-

Substituted hydroxy benzophenone from Step 1

-

4-(2-chloroethyl)morpholine hydrochloride

-

Anhydrous potassium carbonate

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Combine the hydroxy benzophenone, 4-(2-chloroethyl)morpholine hydrochloride, and anhydrous potassium carbonate in dimethyl sulfoxide.

-

Heat the reaction mixture with stirring for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the final product, 3'-Fluoro-2-morpholinomethyl benzophenone, by column chromatography.

Experimental Workflow Diagram

A generalized two-step synthetic workflow for 3'-Fluoro-2-morpholinomethyl benzophenone.

Potential Biological Activity and Signaling Pathways

While the specific biological targets and signaling pathways of 3'-Fluoro-2-morpholinomethyl benzophenone have not been elucidated in published studies, research on structurally similar aminobenzophenone derivatives provides valuable insights into its potential mechanisms of action. One notable study identified a series of 4-aminobenzophenones as potent and selective inhibitors of p38 MAP kinase.[4]

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and stress. Its activation triggers a signaling cascade that ultimately leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] Inhibition of p38 MAP kinase is therefore a promising therapeutic strategy for a range of inflammatory diseases.

Given the structural similarities, it is plausible that 3'-Fluoro-2-morpholinomethyl benzophenone could also exert its effects through the inhibition of the p38 MAP kinase pathway.

Hypothesized p38 MAP Kinase Inhibition Pathway

The following diagram illustrates the potential mechanism of action of 3'-Fluoro-2-morpholinomethyl benzophenone as a p38 MAP kinase inhibitor.

Potential inhibitory effect on the p38 MAP kinase signaling pathway.

Quantitative Data from Related Compounds